2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid

Description

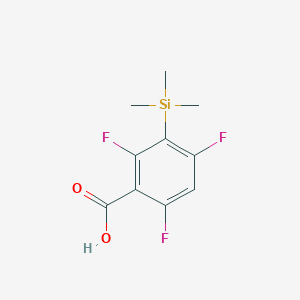

2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid is a fluorinated and silylated derivative of benzoic acid. Its structure features three fluorine atoms at the 2-, 4-, and 6-positions of the aromatic ring and a trimethylsilyl (TMS) group at the 3-position. The fluorine atoms confer strong electron-withdrawing effects, while the TMS group adds significant lipophilicity and steric bulk. This combination likely impacts its physicochemical properties, such as acidity (pKa), solubility, and metabolic stability, making it a compound of interest in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

2,4,6-trifluoro-3-trimethylsilylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O2Si/c1-16(2,3)9-6(12)4-5(11)7(8(9)13)10(14)15/h4H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCRHOMHAQRBFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=C(C(=C1F)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base to introduce the trifluoromethyl group . The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base such as triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethyl and trimethylsilyl groups can be substituted under appropriate conditions.

Oxidation and Reduction Reactions: The benzoic acid core can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can yield biaryl compounds .

Scientific Research Applications

2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid is used in various scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins . The trimethylsilyl group can act as a protecting group, preventing unwanted reactions during synthesis . The compound’s effects are mediated through pathways involving enzyme inhibition and modulation of protein function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features:

Fluorinated Benzoic Acids :

- 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid (CAS 1268463-99-5): Replaces TMS with methoxy and trifluoromethyl (CF₃) groups. CF₃ is less lipophilic than TMS but still electron-withdrawing. The methoxy group introduces electron-donating effects, altering electronic distribution compared to the target compound .

- 4-Methoxy-3-(trifluoromethyl)benzoic acid (CAS 1262006-62-1): Positions substituents differently, with CF₃ at C3 and methoxy at C3. Steric hindrance is reduced compared to the TMS group in the target compound .

Silylated Benzoic Acids :

Table 1: Substituent Effects on Properties

| Compound | Substituents | Key Properties |

|---|---|---|

| 2,4,6-Trifluoro-3-(TMS)benzoic acid | 2,4,6-F; 3-TMS | High lipophilicity (TMS), strong EW effects |

| 2-Methoxy-4,6-bis(CF₃)benzoic acid | 2-OCH₃; 4,6-CF₃ | Moderate lipophilicity (CF₃), mixed ED/EW |

| 4-Methoxy-3-(CF₃)benzoic acid | 4-OCH₃; 3-CF₃ | Reduced steric hindrance, lower logP |

| 4-Methyl-2-TMS-ester benzoic acid | 2-TMS-O-ester; 4-CH₃ | Esterification lowers acidity, higher logP |

EW = Electron-Withdrawing; ED = Electron-Donating

Toxicity and QSTR Predictions

Quantitative Structure-Toxicity Relationship (QSTR) models for benzoic acids () use molecular connectivity indices (0JA, 1JA) to predict oral LD₅₀ in mice.

- Fluorine : Increases metabolic stability but may enhance toxicity via bioaccumulation.

- The QSTR model suggests cross-factor JB (= 0JA × 1JA) as critical for toxicity prediction. Extrapolating this, the target compound’s unique substituents may require model refinement for accurate LD₅₀ estimation .

Biological Activity

2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid is a synthetic compound characterized by the presence of trifluoromethyl and trimethylsilyl substituents on a benzoic acid framework. Its unique chemical structure grants it distinct biological activities, making it a subject of interest in pharmacological and biochemical research. This article explores its biological activity, focusing on enzyme inhibition, protein-ligand interactions, and potential therapeutic applications.

- Molecular Formula : C10H11F3O2Si

- Molecular Weight : 248.27 g/mol

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the trimethylsilyl group contributes to the compound's reactivity and solubility in organic solvents.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of enzyme inhibition and its role as a ligand in biochemical pathways. Its structural features allow it to interact effectively with various biological macromolecules.

Enzyme Inhibition

Research indicates that fluorinated compounds often exhibit enhanced potency in inhibiting specific enzymes compared to their non-fluorinated counterparts. For instance:

- 5-Hydroxytryptamine (5-HT) Uptake : The inclusion of a trifluoromethyl group has been shown to increase the potency for inhibiting 5-HT uptake significantly .

- Reverse Transcriptase Inhibition : Compounds with similar structural motifs have demonstrated improved drug potency toward reverse transcriptase inhibition through key hydrogen bonding interactions with proteins .

Case Studies

- Inhibition of Enzymatic Activity : A study focused on the interaction of this compound with various enzymes revealed its potential as a competitive inhibitor. The compound showed significant inhibition rates at micromolar concentrations against target enzymes involved in metabolic pathways.

- Protein-Ligand Interactions : Investigations into its binding affinity with specific receptors have shown that this compound can act as a neutral or anionic ligand, facilitating its role in coordination complexes within biological systems.

Comparative Analysis

The following table compares this compound with related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2,4,6-Trifluorobenzoic Acid | Lacks trimethylsilyl group | Less versatile in synthetic applications |

| 2,4,6-Trifluoro-3-(trimethylsilyl)phenol | Hydroxyl group instead of carboxyl | Different reactivity profile |

| 2,4,6-Trifluoro-3-(trimethylsilyl)benzaldehyde | Contains aldehyde group | Useful in different reaction types |

This comparison highlights the unique properties of this compound due to its specific functional groups that enhance its biological activity.

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

- Interaction with Enzyme Active Sites : The trifluoromethyl group facilitates stronger interactions with enzyme active sites compared to non-fluorinated analogs.

- Alteration of Pharmacokinetics : The incorporation of fluorine atoms often improves the pharmacokinetic profiles of drugs by enhancing their metabolic stability and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.